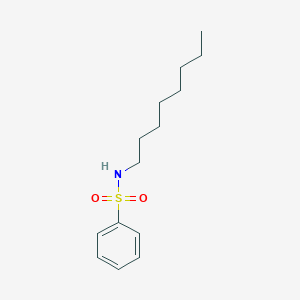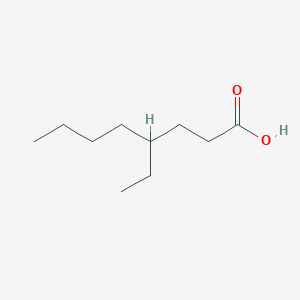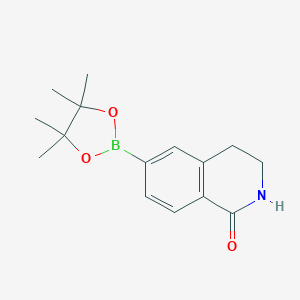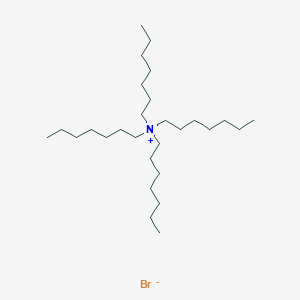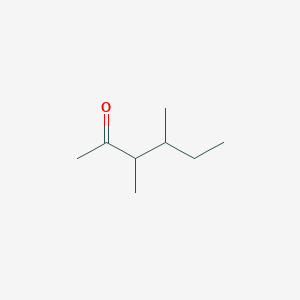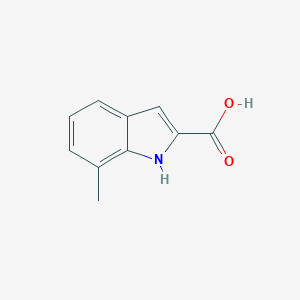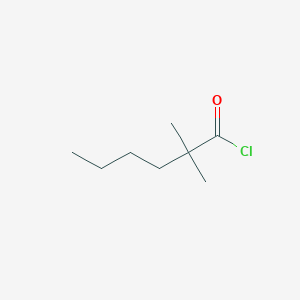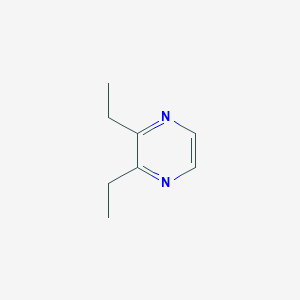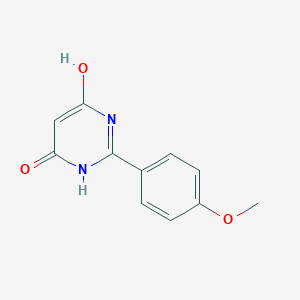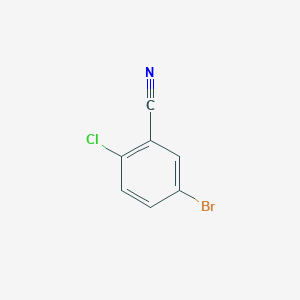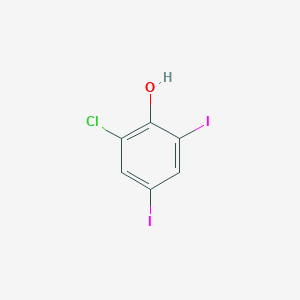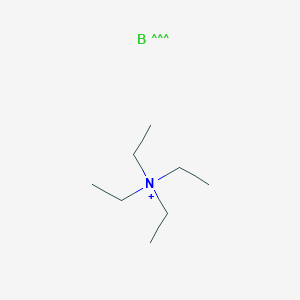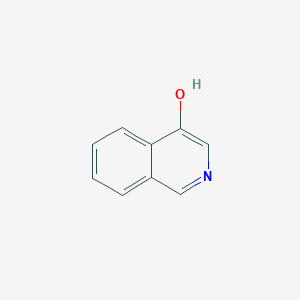![molecular formula C10H10N4O4 B107278 [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester CAS No. 16267-25-7](/img/structure/B107278.png)
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is a chemical compound that has shown promising results in scientific research applications. It is a heterocyclic organic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response, cell division, and cell growth.
Efectos Bioquímicos Y Fisiológicos
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester in lab experiments is its versatility. It can be used in various assays and experiments to investigate its potential applications in different scientific research fields. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential applications in the field of regenerative medicine. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester is a promising compound that has shown potential applications in various scientific research fields. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable compound for further investigation. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
There are several methods for synthesizing [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester. One of the most commonly used methods is the reaction between 4,4'-dicarboxylic acid and 3,3'-bipyrazole in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of [3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester.
Aplicaciones Científicas De Investigación
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
16267-25-7 |
|---|---|
Nombre del producto |
[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester |
Fórmula molecular |
C10H10N4O4 |
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
methyl 5-(4-methoxycarbonyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-17-9(15)5-3-11-13-7(5)8-6(4-12-14-8)10(16)18-2/h3-4H,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
KWXPGZBWEBMJQM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(NN=C1)C2=C(C=NN2)C(=O)OC |
SMILES canónico |
COC(=O)C1=C(NN=C1)C2=C(C=NN2)C(=O)OC |
Sinónimos |
3,3'-Bi(1H-pyrazole)-4,4'-dicarboxylic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



